molecular formula C18H28N4O2 B11011408 1-(4,6-dimethylpyrimidin-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide

Cat. No.: B11011408
M. Wt: 332.4 g/mol
InChI Key: AAHAVPKGAPSYAU-UHFFFAOYSA-N
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Description

  • The piperidine ring is introduced through a nucleophilic substitution reaction.
  • Common reagents include piperidine and suitable halogenated intermediates.
  • Attachment of the Tetrahydro-2H-pyran-4-ylmethyl Group:

    • This step involves the reaction of the piperidine derivative with tetrahydro-2H-pyran-4-ylmethyl chloride or a similar reagent.
    • The reaction is typically carried out under basic conditions to promote nucleophilic substitution.
  • Formation of the Carboxamide Group:

    • The final step involves the introduction of the carboxamide group through an amidation reaction.
    • Reagents such as carboxylic acids or their derivatives (e.g., acid chlorides) are used in the presence of coupling agents like EDCI or DCC.
  • Industrial Production Methods:

    • Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity.
    • Large-scale reactions would be conducted in batch or continuous flow reactors, with careful control of reaction conditions to maximize efficiency.

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
      • Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
    • Reduction:

      • Reduction reactions can target the pyrimidine ring or the carboxamide group, leading to the formation of reduced derivatives.
      • Typical reducing agents include lithium aluminum hydride (LAH) and sodium borohydride (NaBH4).
    • Substitution:

      • The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the piperidine nitrogen.
      • Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.

    Common Reagents and Conditions:

    • Oxidizing agents: hydrogen peroxide, m-CPBA, potassium permanganate.
    • Reducing agents: LAH, NaBH4.
    • Substitution reagents: alkyl halides, acyl chlorides, sulfonyl chlorides.
    • Reaction conditions: typically involve solvents like dichloromethane, ethanol, or acetonitrile, with temperature control ranging from -78°C to room temperature.

    Major Products:

    • Oxidized derivatives (e.g., N-oxides).
    • Reduced derivatives (e.g., amines, alcohols).
    • Substituted derivatives (e.g., alkylated, acylated, or sulfonylated products).

    Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the development of novel materials with specific properties.

    Biology:

    • Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
    • Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine:

    • Explored as a potential therapeutic agent for various diseases, including infectious diseases and cancer.
    • Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.

    Industry:

    • Utilized in the development of specialty chemicals and advanced materials.
    • Applied in the formulation of products requiring specific chemical functionalities.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide typically involves multiple steps:

    • Formation of the Pyrimidine Ring:

      • Starting with a suitable precursor, such as 2,4,6-trimethylpyrimidine, the pyrimidine ring is constructed through cyclization reactions.
      • Reagents like ammonia or amines, along with catalysts, are used to facilitate the formation of the pyrimidine ring.

    Mechanism of Action

    The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide depends on its specific application:

    • Biological Activity:

      • The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
      • It could inhibit or activate biological pathways, leading to therapeutic outcomes.
    • Chemical Reactivity:

      • The compound’s reactivity is influenced by the presence of functional groups, such as the pyrimidine ring and the carboxamide group.
      • It can participate in various chemical reactions, contributing to its utility in synthetic chemistry.

    Comparison with Similar Compounds

    • 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide:

      • Lacks the tetrahydro-2H-pyran-4-ylmethyl group, which may affect its biological and chemical properties.
    • N-(Tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide:

      • Lacks the pyrimidine ring, which may influence its reactivity and potential applications.

    Uniqueness:

    • The presence of both the pyrimidine ring and the tetrahydro-2H-pyran-4-ylmethyl group in 1-(4,6-dimethylpyrimidin-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide contributes to its unique chemical and biological properties.
    • This combination of functional groups may enhance its potential as a versatile compound in various fields of research and industry.

    Properties

    Molecular Formula

    C18H28N4O2

    Molecular Weight

    332.4 g/mol

    IUPAC Name

    1-(4,6-dimethylpyrimidin-2-yl)-N-(oxan-4-ylmethyl)piperidine-4-carboxamide

    InChI

    InChI=1S/C18H28N4O2/c1-13-11-14(2)21-18(20-13)22-7-3-16(4-8-22)17(23)19-12-15-5-9-24-10-6-15/h11,15-16H,3-10,12H2,1-2H3,(H,19,23)

    InChI Key

    AAHAVPKGAPSYAU-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCC3CCOCC3)C

    Origin of Product

    United States

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